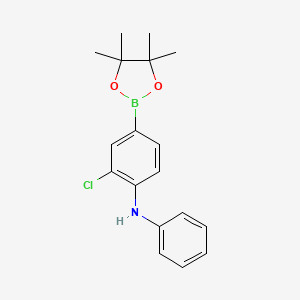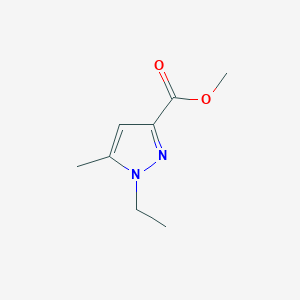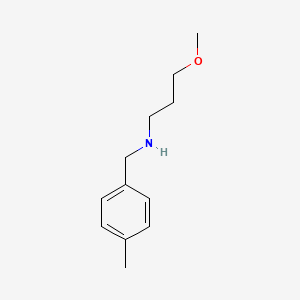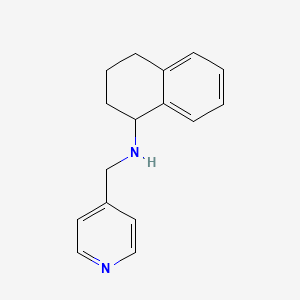
3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester, also known as FBPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrolidine and has a tert-butyl ester group attached to it. FBPA is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane.
Mechanism Of Action
The exact mechanism of action of 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester is not fully understood. However, it is believed to act by inhibiting enzymes involved in the biosynthesis of certain amino acids, which are essential for the growth and proliferation of cancer cells. 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester may also act by modulating the activity of certain neurotransmitters in the brain, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester inhibits the growth of certain cancer cell lines, including breast cancer and lung cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, reducing the accumulation of amyloid beta plaques in the brain.
Advantages And Limitations For Lab Experiments
3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It is also soluble in organic solvents, allowing for easy manipulation in the laboratory. However, one limitation of 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for research on 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester. One area of research is the development of 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester derivatives with improved anticancer activity. Another area of research is the investigation of 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester's potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester and its potential applications in scientific research.
Scientific Research Applications
3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for the development of anticancer drugs. 3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-14(11-19)18-10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGFCANIWBCDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698825 | |
| Record name | tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
887578-74-7 | |
| Record name | tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B3058203.png)
![4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol](/img/structure/B3058204.png)







![3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3058216.png)

![3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3058219.png)